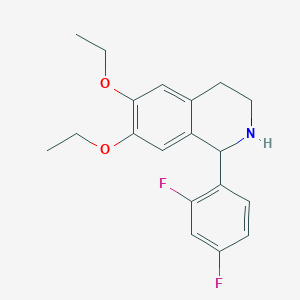![molecular formula C16H18N2O5S B15007082 4-Cyclohexylsulfanyl-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole](/img/structure/B15007082.png)
4-Cyclohexylsulfanyl-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole is a complex organic compound characterized by its unique structure, which includes a cyclohexylsulfanyl group, a dioxolane ring, and a nitrobenzisoxazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzisoxazole Core: This step involves the cyclization of an appropriate nitro-substituted benzene derivative with a suitable reagent to form the benzisoxazole ring.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a reaction with a diol and an acid catalyst, forming the 1,3-dioxolane moiety.
Attachment of the Cyclohexylsulfanyl Group: The final step involves the nucleophilic substitution of a halogenated precursor with cyclohexylthiol to introduce the cyclohexylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole can undergo various chemical reactions, including:
Oxidation: The cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzisoxazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzisoxazole derivatives.
科学研究应用
4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group may participate in redox reactions, while the benzisoxazole core can interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 4-(methylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole
- 4-(ethylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole
- 4-(propylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole
Uniqueness
4-(cyclohexylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazole is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct steric and electronic properties compared to its analogs
属性
分子式 |
C16H18N2O5S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
4-cyclohexylsulfanyl-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzoxazole |
InChI |
InChI=1S/C16H18N2O5S/c19-18(20)10-8-12-14(15(17-23-12)16-21-6-7-22-16)13(9-10)24-11-4-2-1-3-5-11/h8-9,11,16H,1-7H2 |
InChI 键 |
HRJXCBDRQHKEOF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)SC2=CC(=CC3=C2C(=NO3)C4OCCO4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranose](/img/structure/B15006999.png)

![N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B15007015.png)
![N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide](/img/structure/B15007021.png)

![N-(4-[Chloro(difluoro)methoxy]phenyl)-3-methyl-4-oxo-2-([3-(trifluoromethyl)phenyl]imino)-1,3-thiazinane-6-carboxamide](/img/structure/B15007032.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15007035.png)
![(2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15007040.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B15007046.png)
![4-[5-({2-[(3-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B15007050.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B15007061.png)
![2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol](/img/structure/B15007068.png)

![3-(4-Ethoxy-3-methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid](/img/structure/B15007083.png)
